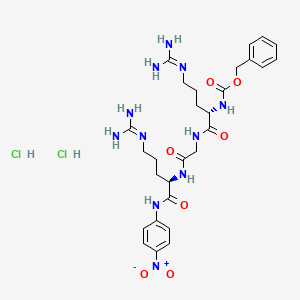![molecular formula C44H87NO5 B11933755 undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its applications in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery . This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include undecanol, heptadecan-9-ol, and octanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification. The amidation process may involve reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine group .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations. Purification steps such as distillation and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the formulation of lipid nanoparticles for drug delivery, particularly for mRNA vaccines.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, such as mRNA, and facilitate their delivery into cells. The undecyl and heptadecan-9-yloxy chains interact with the lipid bilayer of cell membranes, enhancing the uptake of the nanoparticles. The 2-hydroxyethyl group provides additional stability and solubility to the compound .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Undecyl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of long hydrocarbon chains and functional groups, which provide it with superior emulsifying and lipid nanoparticle-forming properties compared to similar compounds .
Properties
Molecular Formula |
C44H87NO5 |
|---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-28-22-19-23-30-37-45(39-40-46)38-31-25-29-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
HEQPCNPMJCQVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)

![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)

![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)


![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)
